molecular formula C15H13ClO B2542158 3-Chloro-1,1-diphenylpropan-2-one CAS No. 13294-63-8

3-Chloro-1,1-diphenylpropan-2-one

Cat. No.: B2542158
CAS No.: 13294-63-8
M. Wt: 244.72
InChI Key: FDKZWKIFDIVPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,1-diphenylpropan-2-one is an organic compound with the molecular formula C15H13ClO. It is a crystalline solid that is not soluble in water but is soluble in organic solvents like ethanol and ether . This compound is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is speculated that this compound may exhibit changes in its effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is speculated that this compound may exhibit threshold effects, as well as potentially toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,1-diphenylpropan-2-one can be synthesized through several methods. One common method involves the reaction of benzyl chloride with benzaldehyde in the presence of a base, followed by chlorination . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents like dichloromethane or toluene

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-1,1-diphenylpropan-2-one is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-phenylpropan-1-one
  • 1,3-Diphenyl-2-propanone
  • 3-Chloro-2-methyl-1-propene

Uniqueness

3-Chloro-1,1-diphenylpropan-2-one is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form chiral compounds through asymmetric hydrogenation makes it particularly valuable in the synthesis of pharmaceuticals .

Properties

IUPAC Name

3-chloro-1,1-diphenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKZWKIFDIVPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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